Thieno[2,3-d]pyrimidin-4(3H)-ones belong to a class of heterocyclic compounds characterized by a pyrimidine ring fused to a thiophene ring. These compounds are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. [] They serve as key building blocks for various biologically active molecules and have attracted significant attention in drug discovery.
Gewald Reaction: This multicomponent reaction involves the condensation of an α-methylene carbonyl compound, an activated nitrile derivative (e.g., cyanoacetamide), and elemental sulfur in the presence of a base. This method has been widely employed to synthesize a variety of substituted thieno[2,3-d]pyrimidin-4(3H)-ones. [, , ]
Iminophosphorane-based synthesis: This approach utilizes iminophosphoranes generated from 2-aminothiophene-3-carboxylates. Subsequent reactions with isocyanates, followed by cyclization in the presence of a base, lead to the formation of 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones. [, ]
Multi-step synthesis from 2-aminothiophene-3-carboxylates: This method involves the conversion of 2-aminothiophene-3-carboxylates to intermediates like 2-(3H-tetrazol-1-yl)-thiophene-3-carboxylates or 2-(triphenylphosphoranylideneamino)thiophene-3-carboxylates, followed by further transformations to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one derivatives. []
The thieno[2,3-d]pyrimidin-4(3H)-one core structure exhibits planarity, as observed in several crystallographic studies. [, ] Substituents on the thiophene, pyrimidine, or other fused rings can influence the overall conformation and intermolecular interactions. For example, the presence of bulky substituents can lead to deviations from planarity and impact crystal packing. [, ]
N-Alkylation: The nitrogen atom at position 3 of the pyrimidine ring can be readily alkylated with alkyl halides in the presence of a base, providing access to a wide range of N-substituted derivatives. [, ]
S-Alkylation: Thieno[2,3-d]pyrimidin-4(3H)-thiones, the sulfur analogues of the title compounds, can undergo S-alkylation reactions, primarily under phase-transfer conditions, leading to the formation of S-alkylated derivatives. []
Inhibition of EGFR kinase: Certain triazolo[4′,5′:3,4]pyrrolo[1,2-a]thieno[2,3-d]pyrimidine derivatives have shown potent EGFR kinase inhibitory action, making them promising candidates for anti-breast cancer therapy. []
Inhibition of SIRT2: Specific thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as highly selective SIRT2 inhibitors. These inhibitors displayed neuroprotective effects in in vitro Parkinson's disease models. []
Inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS): Pyrrolo[2,3-d]pyrimidine-based compounds, structurally similar to thieno[2,3-d]pyrimidin-4(3H)-ones, have exhibited dual inhibitory activity against DHFR and TS, making them promising anticancer agents. []
Anticancer agents: Numerous studies highlight the anticancer potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. For example, triazolo[4′,5′:3,4]pyrrolo[1,2‐a]thieno[2,3‐d]pyrimidines show promising activity against breast cancer cell lines. []
Antimicrobial agents: These compounds have demonstrated significant antimicrobial activity against various bacterial and fungal strains. [, , , , , , , , ]
Anti-inflammatory agents: Certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit anti-inflammatory activity, potentially through mechanisms involving inhibition of inflammatory mediators. []
Neuroprotective agents: SIRT2 inhibitors based on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold have shown neuroprotective effects in Parkinson's disease models. []
Anti-diabetic agents: Studies have indicated the potential of some thieno[2,3-d]pyrimidin-4(3H)-one derivatives as anti-diabetic agents, possibly by influencing glucose metabolism or insulin signaling pathways. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: